![molecular formula C18H10N4O3 B3258428 1-(4-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrido[3,2-b]indole-3-carbonitrile CAS No. 304465-35-8](/img/structure/B3258428.png)
1-(4-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrido[3,2-b]indole-3-carbonitrile
Overview
Description
1-(4-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrido[3,2-b]indole-3-carbonitrile is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines a nitrophenyl group with a pyridoindole core, making it an interesting subject for chemical and pharmacological research.
Preparation Methods
The synthesis of 1-(4-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrido[3,2-b]indole-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of substituted (triethoxymethyl)arene, 1-methyl-1H-indol-2-ol, and cyanoacetamide in the presence of a catalytic amount of crosslinked poly(2-acrylamido-2-methyl propane sulfonic acid) (AMPS) as an efficient and heterogeneous catalyst . This method is advantageous due to its efficiency and the stability of the catalyst, which can be easily recovered and reused without significant loss of activity .
Chemical Reactions Analysis
1-(4-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrido[3,2-b]indole-3-carbonitrile undergoes various chemical reactions, including reduction, substitution, and cyclization. For instance, the reduction of this compound by sodium borohydride in methanol results in the formation of 4,5-dihydropyridoindole . Additionally, treatment with DMF dimethyl acetal yields amidine, and refluxing with acetic anhydride leads to the cleavage of the tetrahydropyridine ring, producing indolylacrylonitrile .
Scientific Research Applications
In chemistry, it serves as a precursor for the synthesis of other biologically active indole derivatives . In biology and medicine, indole derivatives, including this compound, have shown promise as antiviral, anticancer, and anti-inflammatory agents . The unique structure of 1-(4-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrido[3,2-b]indole-3-carbonitrile makes it a valuable candidate for further pharmacological studies and drug development .
Mechanism of Action
The mechanism of action of 1-(4-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrido[3,2-b]indole-3-carbonitrile is not fully understood, but it is believed to interact with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which may contribute to their diverse biological activities . Further research is needed to elucidate the specific molecular targets and pathways involved in the action of this compound.
Comparison with Similar Compounds
1-(4-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrido[3,2-b]indole-3-carbonitrile can be compared with other indole derivatives, such as 2-amino-1-(4-nitrophenyl)-1H-pyrido[3,2-b]indole-3-carbonitrile . While both compounds share a similar core structure, the presence of different functional groups can significantly influence their chemical reactivity and biological activity. The unique combination of the nitrophenyl group and the pyridoindole core in this compound distinguishes it from other related compounds and may contribute to its specific pharmacological properties .
Properties
IUPAC Name |
1-(4-nitrophenyl)-2-oxo-5H-pyrido[3,2-b]indole-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N4O3/c19-10-11-9-16-17(14-3-1-2-4-15(14)20-16)21(18(11)23)12-5-7-13(8-6-12)22(24)25/h1-9,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQQFAFUXNUEMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C(C(=O)N3C4=CC=C(C=C4)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


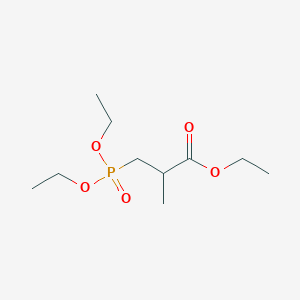
![2-[(E)-2-{[3-methyl-1-phenyl-5-(piperidin-1-yl)-1H-pyrazol-4-yl]methylidene}hydrazin-1-yl]-1,3-benzothiazole](/img/structure/B3258369.png)
![2-Propenoic acid, 2-cyano-3-[4-(diphenylamino)phenyl]-](/img/structure/B3258372.png)
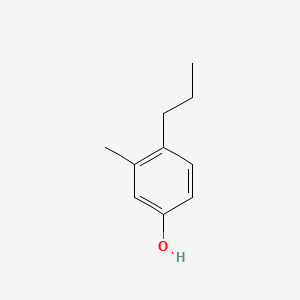
![(3aS,4S,6aR)-6-((tert-butyldiphenylsilyloxy)methyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B3258382.png)
![3-[(4-Methoxyphenyl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B3258387.png)
![3-(4-fluorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B3258393.png)
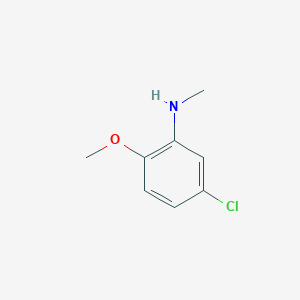
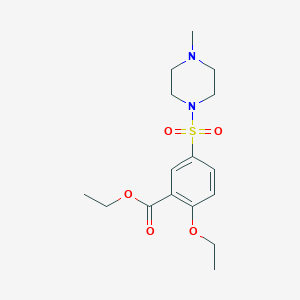
amino}acetate](/img/structure/B3258426.png)
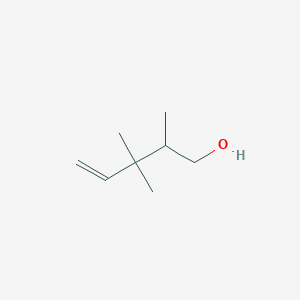
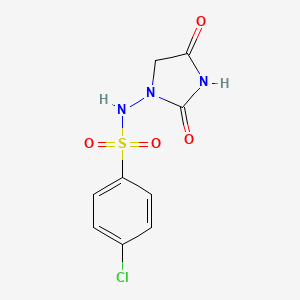
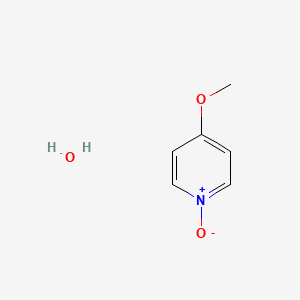
![5-Phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3258457.png)
